

using 1-chloro-3-methylisoquinoline as a chemical intermediate

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Compound of Interest

Compound Name: 1-chloro-3-methylisoquinoline

Cat. No.: B1583944

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An In-Depth Technical Guide to the Strategic Application of **1-Chloro-3-methylisoquinoline** as a Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of **1-chloro-3-methylisoquinoline**, a pivotal heterocyclic building block. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity and provides field-proven protocols for its strategic deployment in complex molecular synthesis. As a versatile intermediate, its value lies in the facile introduction of diverse functionalities at the C1-position, enabling the rapid generation of novel molecular entities for applications in medicinal chemistry and materials science.^{[1][2][3]}

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe use in any experimental setting. The data presented below has been compiled from authoritative chemical databases.^{[4][5]}

Table 1: Physicochemical Properties of **1-Chloro-3-methylisoquinoline**

Property	Value	Source
IUPAC Name	1-chloro-3-methylisoquinoline	[4]
CAS Number	7115-16-4	[4][5]
Molecular Formula	C ₁₀ H ₈ ClN	[4][5]
Molecular Weight	177.63 g/mol	[4][5]
Appearance	Solid (form may vary)	N/A
Melting Point	Not consistently reported; similar compounds like 1-chloroisoquinoline melt at 31-36 °C.[6]	N/A
SMILES	<chem>CC1=CC2=CC=CC=C2C(=N1)Cl</chem>	[4]
InChIKey	RWAHYDUCMPRQOP-UHFFFAOYSA-N	[4]

Table 2: GHS Safety & Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation[4]
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation[4]
Specific Target Organ Toxicity	GHS07	Warning	H335: May cause respiratory irritation[4]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling. [7] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

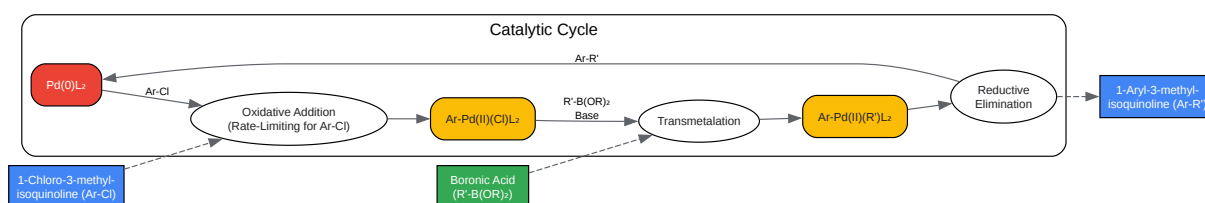
The Heart of Reactivity: Mechanistic Insights

The synthetic utility of **1-chloro-3-methylisoquinoline** is dominated by the reactivity of the C1-Cl bond. This bond is not a simple aryl chloride; its position adjacent to the ring nitrogen atom significantly influences its behavior. The electron-withdrawing nature of the nitrogen atom polarizes the C1-C bond and stabilizes anionic intermediates, making the C1 position highly susceptible to two major classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (S_NAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can achieve high efficiency.[8]

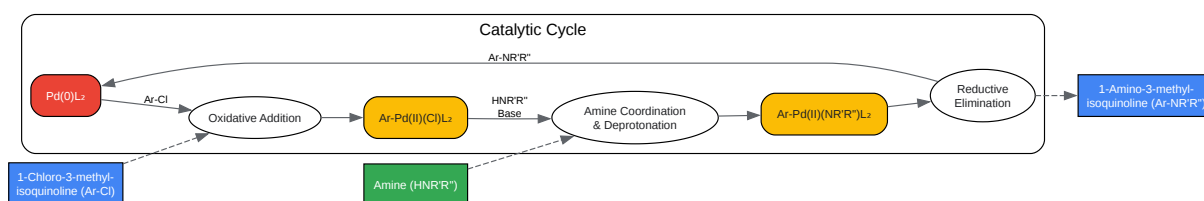
The Suzuki-Miyaura reaction is a powerful method for coupling **1-chloro-3-methylisoquinoline** with boronic acids or their esters.[9][10][11] This enables the synthesis of 1-aryl- or 1-vinyl-3-methylisoquinolines, which are key scaffolds in many biologically active molecules. The reaction proceeds via a well-established catalytic cycle.[12]



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Figure 1: Simplified catalytic cycle for Suzuki-Miyaura coupling.

For the synthesis of pharmaceutically relevant amino-isoquinolines, the Buchwald-Hartwig amination is the reaction of choice.[13][14] It allows for the coupling of **1-chloro-3-methylisoquinoline** with a vast array of primary and secondary amines.[15][16] The mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[17]

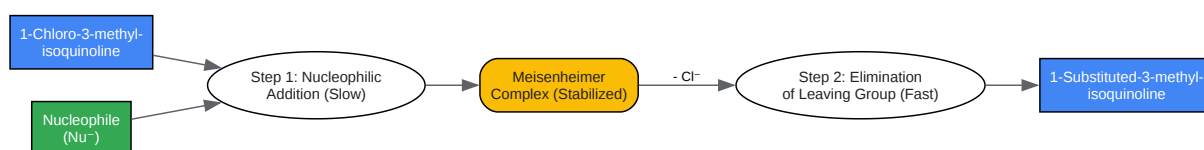


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Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (S_NAr)

In contrast to palladium-catalyzed reactions, S_NAr offers a metal-free alternative for functionalizing the C1 position.[18][19] The reaction proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom of the isoquinoline ring is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), which facilitates the displacement of the chloride leaving group.[20]



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Figure 3: General workflow for the S_NAr mechanism.

Experimental Protocols: From Theory to Practice

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- Principle: Palladium-catalyzed C-C bond formation between **1-chloro-3-methylisoquinoline** and an organoboron reagent.^{[9][10]}
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Aryl- or vinylboronic acid (1.2-1.5 equiv)
 - Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
 - Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 1.2-2.4 equiv relative to Pd)
 - Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
 - Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
 - Oven-dried reaction flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
- Detailed Procedure:
 - To an oven-dried reaction flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
 - Add **1-chloro-3-methylisoquinoline** and the boronic acid.
 - Add the anhydrous solvent(s) to achieve a concentration of 0.1-0.5 M.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

- Principle: Palladium-catalyzed C-N bond formation between **1-chloro-3-methylisoquinoline** and a primary or secondary amine.[\[13\]](#)[\[14\]](#)
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Amine (1.1-1.5 equiv)
 - Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)
 - Phosphine ligand (e.g., Xantphos, a biarylphosphine ligand; 1.2-2.4 equiv relative to Pd)
 - Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃; 1.4-2.0 equiv)
 - Anhydrous solvent (e.g., toluene, 1,4-dioxane)
 - Oven-dried reaction tube/flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
- Detailed Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.[\[13\]](#)
- Add **1-chloro-3-methylisoquinoline** and the amine.
- Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
- Seal the vessel and heat to the desired temperature (typically 90-130 °C) with vigorous stirring.[\[8\]](#)
- Monitor the reaction progress by TLC or LC-MS (typically 4-36 hours).
- Once complete, cool the mixture to room temperature.
- Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (S_NAr)

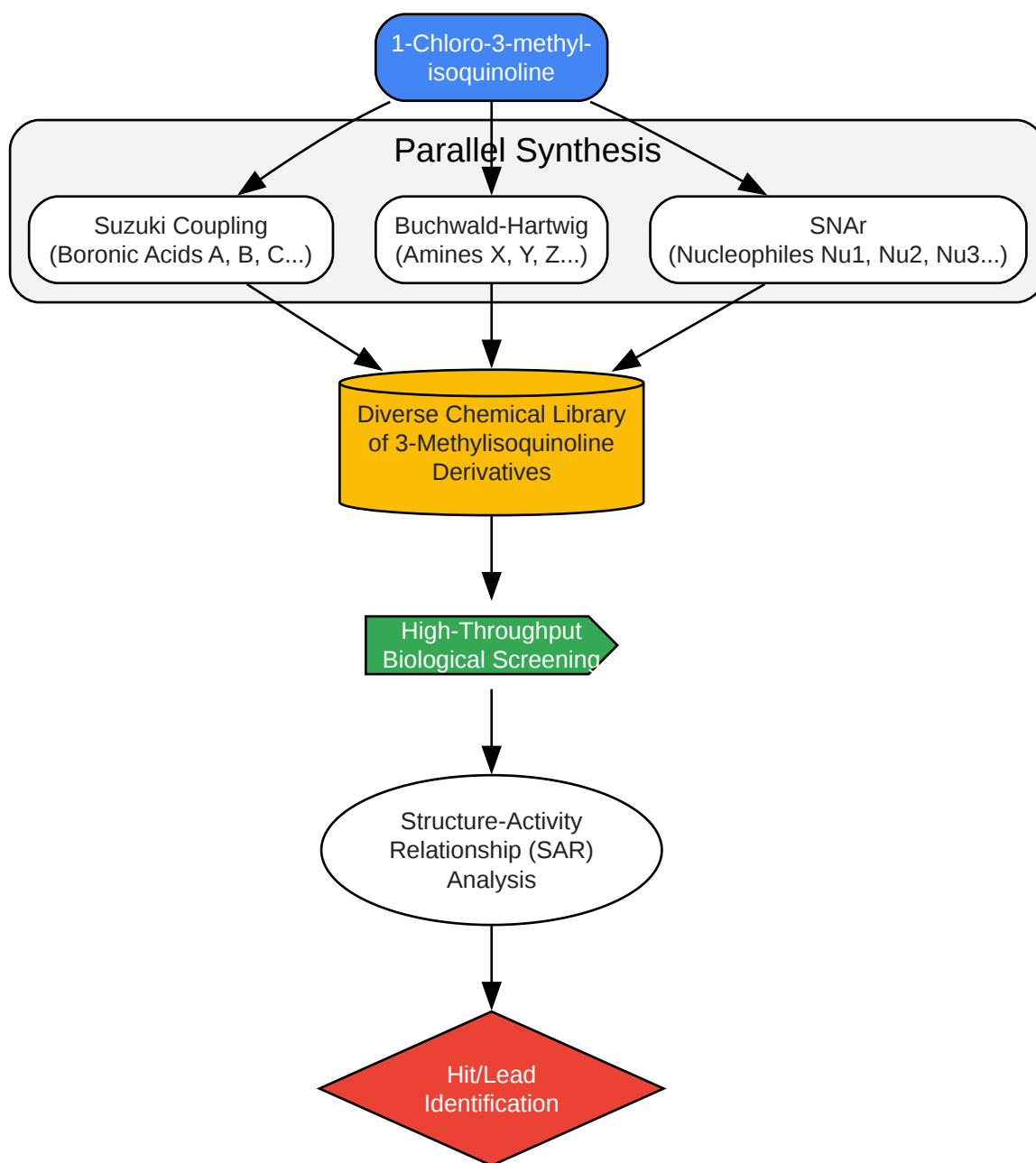
- Principle: Metal-free displacement of the C1-chloride by a suitable nucleophile, often facilitated by heat or microwave irradiation.[\[21\]](#)[\[22\]](#)
- Reagents & Equipment:
 - **1-chloro-3-methylisoquinoline** (1.0 equiv)
 - Nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.5-3.0 equiv)
 - Solvent (e.g., DMF, DMSO, NMP, or the nucleophile itself if liquid)
 - Optional: Base (e.g., K₂CO₃, Et₃N, if the nucleophile is used as its salt)

- Reaction flask or microwave vial, magnetic stirrer, heating source
- Detailed Procedure:
 - Combine **1-chloro-3-methylisoquinoline** and the nucleophile in the chosen solvent in a reaction vessel.
 - If required, add the base.
 - Heat the reaction mixture (typically 100-180 °C) or subject it to microwave irradiation until the starting material is consumed (as monitored by TLC or LC-MS).
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding water or an appropriate aqueous solution.
 - Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
 - Wash the combined organic layers with water and brine, dry, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography or recrystallization.

Strategic Value in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.^{[1][2]} Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.^{[3][23][24]}

1-Chloro-3-methylisoquinoline serves as an ideal starting point for building libraries of novel compounds for high-throughput screening. By varying the coupling partner in Suzuki or Buchwald-Hartwig reactions, or the nucleophile in S_NAr reactions, chemists can systematically probe the structure-activity relationship (SAR) around the isoquinoline core.^[9] The methyl group at C3 provides a fixed structural element while modifications at C1 can be explored to optimize potency, selectivity, and pharmacokinetic properties.



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